3-butoxy-1-methyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
3-butoxy-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-4-5-12-8-7(9)6-11(2)10-8/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKIJMVGZXXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN(C=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanide Reduction Strategy
The patent WO2009135808A2 also describes pyrazole derivatives with nitrile groups at position 4, which can be reduced to amines. For example, 3-butoxy-1-methyl-1H-pyrazole-4-carbonitrile is synthesized via a Pd-catalyzed cyanation reaction, followed by reduction using LiAlH₄:
Cyanation :
Reduction :
Direct C–H Amination
Recent advances in C–H functionalization enable direct introduction of the amine group. Using a dirhodium catalyst and aryl azides , position 4 undergoes amination without pre-functionalization:
Conditions :
-
Catalyst : Rh₂(esp)₂
-
Reagent : p-Toluenesulfonyl azide
-
Solvent : Dichloroethane, 80°C
Optimization of Protecting Group Strategies
The amine group’s reactivity necessitates protection during earlier synthesis stages. Common strategies include:
-
Boc Protection : Treatment with di-tert-butyl dicarbonate in THF, followed by deprotection with TFA.
-
Acetylation : Acetic anhydride in pyridine, removed via hydrolysis with NaOH.
Example Protocol :
-
Protect 4-nitro intermediate as Boc-amide.
-
Perform O-butoxy introduction via Mitsunobu reaction.
-
Deprotect with TFA and reduce nitro to amine.
Industrial-Scale Synthesis and Purification
For large-scale production, the patent emphasizes continuous-flow reactors to enhance yield and reduce byproducts. Key steps include:
-
Cyclization : Tubular reactor at 100°C, residence time 30 minutes.
-
Workup : Liquid-liquid extraction with ethyl acetate, followed by silica gel chromatography (10–50% MeOH in EtOAc).
Purity Data :
Chemical Reactions Analysis
Types of Reactions
3-butoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-butoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-butoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties of 3-butoxy-1-methyl-1H-pyrazol-4-amine and analogs:
Key Observations:
- Electronic Effects : Electron-donating groups like methoxy (in 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) or furan may increase electron density on the pyrazole ring, influencing reactivity and binding interactions .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., benzimidazole, pyrimidine) may confer rigidity and π-stacking capabilities, whereas aliphatic chains (e.g., butoxy) enhance flexibility .
Biological Activity
3-butoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is CHNO. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various pyrazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was attributed to the compound's ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
The biological activities of this compound are believed to stem from its interaction with specific molecular targets. The pyrazole moiety can engage in hydrogen bonding and π-stacking interactions with proteins involved in inflammation and microbial resistance mechanisms.
Study 1: Antimicrobial Efficacy
In a controlled experiment, various concentrations of this compound were tested against Staphylococcus aureus. The results indicated:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 18 |
| 50 | 25 |
These findings suggest that the compound exhibits dose-dependent antimicrobial activity.
Study 2: Anti-inflammatory Response
A study evaluated the anti-inflammatory effects of this compound using LPS-stimulated RAW264.7 macrophages. The results showed a significant reduction in cytokine levels:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 3-butoxy compound | 80 | 90 |
This data highlights the potential of this compound in modulating inflammatory responses.
Q & A
Q. Table 1: Comparison of Synthesis Methods
Basic Question: How is the structural integrity of this compound confirmed?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- H/C NMR : Verify substituent positions (e.g., butoxy methyl protons at δ 1.0–1.5 ppm, pyrazole NH at δ 5.2–5.5 ppm) .
- X-ray Crystallography : Resolves regioselectivity and confirms bond angles/distances (e.g., C-N bond lengths ~1.34 Å) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]) .
Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can:
- Map electrostatic potential surfaces to identify nucleophilic sites (e.g., NH group) .
- Calculate activation energies for alkylation or acylation reactions, optimizing solvent and catalyst selection .
- Predict regioselectivity in heterocyclic functionalization (e.g., C4 vs. C5 substitution) .
Advanced Question: How to resolve contradictions in reported bioactivity data (e.g., antibacterial vs. no activity)?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
- Structural Confirmation : Ensure purity (>95% by HPLC) to rule out byproduct interference .
- Comparative SAR Studies : Test analogs (e.g., replacing butoxy with methoxy) to isolate pharmacophore contributions .
Basic Question: What strategies improve regioselectivity during pyrazole ring functionalization?
Methodological Answer:
- Steric Control : Bulky substituents (e.g., 3-methyl group) direct electrophiles to less hindered positions .
- Catalytic Systems : Copper(I) catalysts favor C4 amination over C5 due to electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at NH sites .
Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, with optimal storage at 4°C under inert gas .
- pH Sensitivity : The NH group protonates below pH 5, altering solubility (logP shifts from 2.1 to 1.3) .
- Light Sensitivity : UV-Vis spectra indicate photodegradation under UV light (λ = 254 nm), requiring amber vials for storage .
Advanced Question: What in silico approaches identify biological targets for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens against kinase or GPCR libraries (e.g., PDB IDs 3NY5, 6COX) .
- Pharmacophore Modeling : Matches NH and butoxy groups to σ receptor antagonists (e.g., IC < 1 µM) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) .
Basic Question: What are standard protocols for pharmacological screening of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
